1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride
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Overview
Description
1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride is a synthetic organic compound that belongs to the class of diazepanes. This compound is characterized by the presence of two 4-methylbenzenesulfonyl groups attached to a diazepane ring, with an amine group at the 6th position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of 4-Methylbenzenesulfonyl Groups: The diazepane ring is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the sulfonyl groups at the 1 and 4 positions of the diazepane ring.
Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted diazepane derivatives.
Scientific Research Applications
1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The diazepane ring may also interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-chlorobenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride: Similar structure but with chlorobenzenesulfonyl groups instead of methylbenzenesulfonyl groups.
1,4-Bis(4-nitrobenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride: Contains nitrobenzenesulfonyl groups, which may impart different chemical properties.
Uniqueness
1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride is unique due to the presence of methyl groups, which can influence its hydrophobicity and reactivity. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
1,4-bis-(4-methylphenyl)sulfonyl-1,4-diazepan-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S2.ClH/c1-15-3-7-18(8-4-15)27(23,24)21-11-12-22(14-17(20)13-21)28(25,26)19-9-5-16(2)6-10-19;/h3-10,17H,11-14,20H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXYWZBVGPKWRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC(C2)N)S(=O)(=O)C3=CC=C(C=C3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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